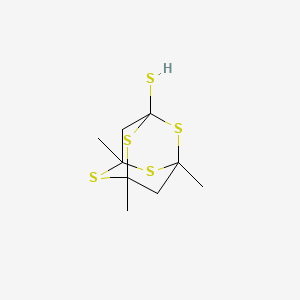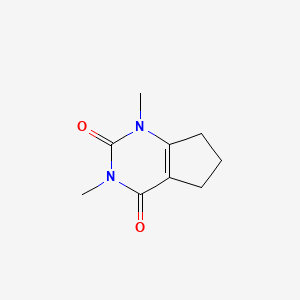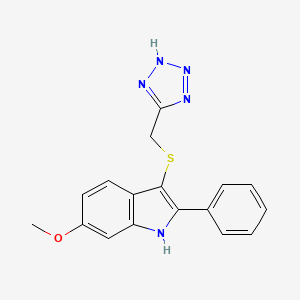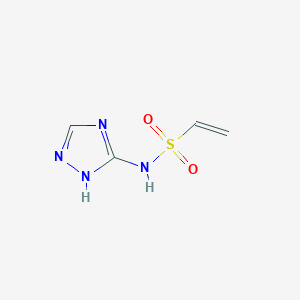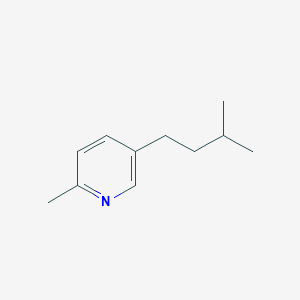
2-Chloroethyl 2,4-dinitrophenyl sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl 2,4-dinitrophenyl sulfoxide is an organic compound with the molecular formula C8H7ClN2O4S It is known for its distinctive chemical structure, which includes a sulfoxide group attached to a 2-chloroethyl chain and a 2,4-dinitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide typically involves the reaction of 2-chloroethyl sulfoxide with 2,4-dinitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at a moderate level to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is monitored to ensure complete conversion. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 2,4-dinitrophenyl sulfoxide undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Chloroethyl 2,4-dinitrophenyl sulfone.
Reduction: Formation of 2-Chloroethyl 2,4-diaminophenyl sulfoxide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroethyl 2,4-dinitrophenyl sulfoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide involves its interaction with various molecular targets. The sulfoxide group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro groups on the phenyl ring can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl 2,4-dinitrophenyl sulfone: Similar structure but with a sulfone group instead of a sulfoxide.
2-Chloroethyl 2,4-diaminophenyl sulfoxide: Similar structure but with amino groups instead of nitro groups.
2-Chloroethyl phenyl sulfoxide: Lacks the nitro groups on the phenyl ring.
Uniqueness
2-Chloroethyl 2,4-dinitrophenyl sulfoxide is unique due to the presence of both the sulfoxide group and the 2,4-dinitrophenyl ring. This combination of functional groups imparts distinctive chemical properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its significance in scientific studies .
Properties
CAS No. |
5416-05-7 |
|---|---|
Molecular Formula |
C8H7ClN2O5S |
Molecular Weight |
278.67 g/mol |
IUPAC Name |
1-(2-chloroethylsulfinyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H7ClN2O5S/c9-3-4-17(16)8-2-1-6(10(12)13)5-7(8)11(14)15/h1-2,5H,3-4H2 |
InChI Key |
HTYNGAPVKVYOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13799553.png)
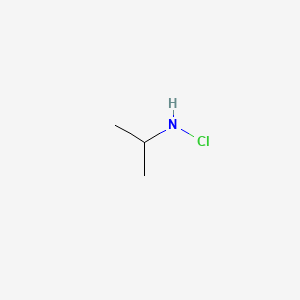
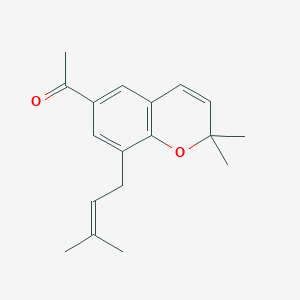
![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
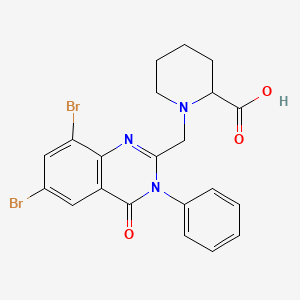

![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)
